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molecular formula C17H12N2O3S B8312361 2-Benzoylamino-4-phenylthiazole-5-carboxylic Acid

2-Benzoylamino-4-phenylthiazole-5-carboxylic Acid

Cat. No. B8312361
M. Wt: 324.4 g/mol
InChI Key: FCHBCUFGUIPXKD-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

A mixture of ethyl 2-benzamido-4-phenylthiazole-5-carboxylate (1.62 g, 4.60 mmol) and lithium hydroxide (0.96 g, 23.00 mmol) was stirred at 50° C. in tetrahydrofuran/water mixture for 96 h. The organic solvent was removed in vacuo and the water layer was washed with ethyl acetate and then acidified by the addition of 15% hydrochloric acid solution to pH 5. The white precipitate obtained was collected by filtration and dried to afford 0.89 g of the title compound in 59% yield; 1H NMR (CDCl3, 300 MHz) δ 13.05 (s, 1H), 8.09 (d, J=7.1 Hz, 2H), 7.80-7.35 (m, 8H); MS (ES+) m/z 325.1 (M+1).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10]1[S:11][C:12]([C:21]([O:23]CC)=[O:22])=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:14]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Li+]>O1CCCC1.O>[C:1]([NH:9][C:10]1[S:11][C:12]([C:21]([OH:23])=[O:22])=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:14]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC=1SC(=C(N1)C1=CC=CC=C1)C(=O)OCC
Name
Quantity
0.96 g
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
WASH
Type
WASH
Details
the water layer was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
acidified by the addition of 15% hydrochloric acid solution to pH 5
CUSTOM
Type
CUSTOM
Details
The white precipitate obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC=1SC(=C(N1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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